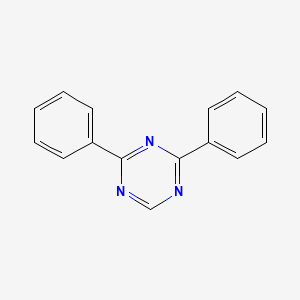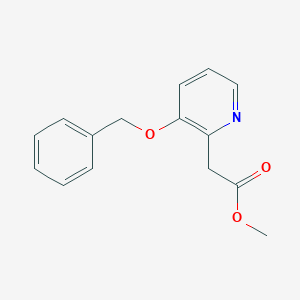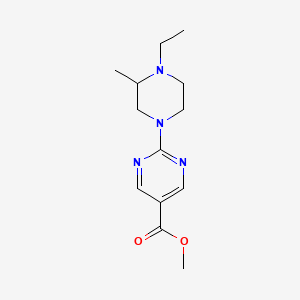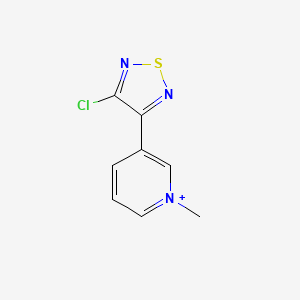
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridinium ring substituted with a 4-chloro-1,2,5-thiadiazol-3-yl group and a methyl group, with an iodide ion as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole typically involves the reaction of 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine with methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The reactants are fed into the reactor at controlled rates, and the reaction is carried out at elevated temperatures. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Various substituted pyridinium salts.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
科学的研究の応用
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring is known to interact with metal ions, which can affect the compound’s biological activity. Additionally, the pyridinium ring can participate in π-π interactions with aromatic residues in proteins, further influencing its mechanism of action.
類似化合物との比較
Similar Compounds
- 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
- 5-chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole
- 5-chloro-3-cyclopropyl-1,2,4-thiadiazole
- 5-chloro-3-methyl-1,2,4-thiadiazole
Uniqueness
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole is unique due to the presence of both a pyridinium ring and a thiadiazole ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The iodide ion also contributes to its reactivity and solubility, distinguishing it from other similar compounds.
特性
分子式 |
C8H7ClN3S+ |
|---|---|
分子量 |
212.68 g/mol |
IUPAC名 |
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H7ClN3S/c1-12-4-2-3-6(5-12)7-8(9)11-13-10-7/h2-5H,1H3/q+1 |
InChIキー |
WQPPYARIYBMWQE-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=CC=CC(=C1)C2=NSN=C2Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Ethoxycarbonylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B8717955.png)
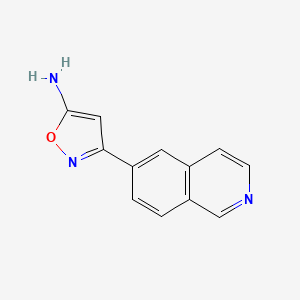
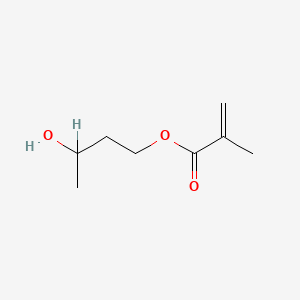
![N-[3-(Dimethylamino)propyl]-2-(2-oxopyrrolidin-1-YL)acetamide](/img/structure/B8717971.png)
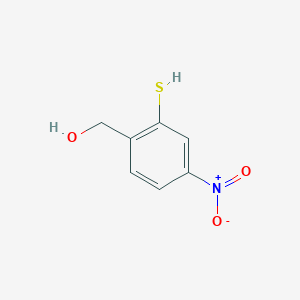
![Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B8717986.png)
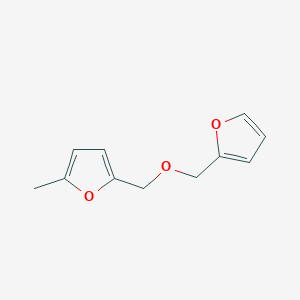
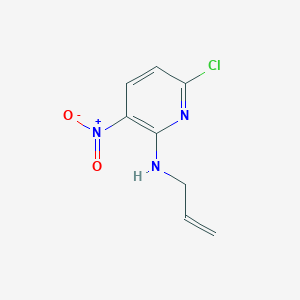
![Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate](/img/structure/B8718016.png)
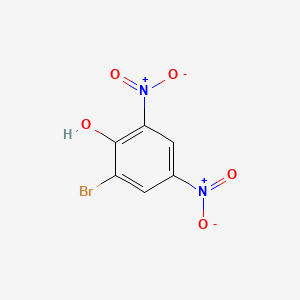
![4-Oxo-4-{[2-(pyridin-2-yl)ethyl]amino}butanoic acid](/img/structure/B8718043.png)
